(2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile
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Overview
Description
(2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile is a chemical compound characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a butenedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amine. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: This compound is used in the production of polymers and copolymers.
N-(3-Aminopropyl)methacrylamide hydrochloride: Another compound used in polymer synthesis.
2-(Dimethylamino)ethyl methacrylate: Utilized in the production of various polymers.
Uniqueness
(2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an amino group, a chlorophenyl group, and a butenedinitrile moiety makes it a versatile compound with diverse applications in scientific research.
Biological Activity
The compound (2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile , also known by its IUPAC name, exhibits significant biological activities that have garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C13H13ClN5 with a molecular weight of 230.65 g/mol. The compound features an amino group, a butenedinitrile moiety, and a 4-chlorophenyl group, contributing to its unique reactivity and biological profile .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Notably, it has been shown to:
- Inhibit Enzyme Activity : The compound may inhibit enzymes involved in cancer cell proliferation, such as certain kinases, leading to decreased tumor growth .
- Bind to Receptors : It can bind to specific receptors, modulating signaling pathways associated with cell survival and apoptosis .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro testing revealed:
- Moderate to Strong Activity : Effective against Salmonella typhi and Bacillus subtilis, indicating potential use in treating bacterial infections .
- Weak Activity Against Other Strains : Limited effectiveness against other tested strains suggests a selective mechanism of action.
Anticancer Properties
The compound has shown promise in cancer research:
- Cell Proliferation Inhibition : Studies indicate that it can inhibit the proliferation of cancer cells through the modulation of key signaling pathways .
- Potential as a Therapeutic Agent : Ongoing research is exploring its efficacy as a treatment for specific types of cancers, particularly those resistant to conventional therapies .
Case Studies
Several case studies highlight the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the antimicrobial effects against multiple bacterial strains.
- Results indicated significant inhibition zones for Salmonella typhi, suggesting its potential as an antibacterial agent.
-
Anticancer Research :
- A study investigated the impact on cancer cell lines, revealing a marked reduction in cell viability.
- The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
Compound A | Moderate | Strong | Similar structure |
Compound B | Weak | Moderate | Different functional groups |
(2Z)-2-amino... | Moderate to Strong | Promising | Unique 4-chlorophenyl group |
Properties
IUPAC Name |
(Z)-2-amino-3-[(4-chlorophenyl)methylideneamino]but-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-9-3-1-8(2-4-9)7-16-11(6-14)10(15)5-13/h1-4,7H,15H2/b11-10-,16-7? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZDATYEDLQQIQ-OOQWFJINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC(=C(C#N)N)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C=N/C(=C(/C#N)\N)/C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.